4-Methoxy-2,6-dimethylphenylphenylboronic acid, pinacol ester

Lipophilicity Drug Design Biphasic Catalysis

Standard arylboronic esters suffer protodeboronation, reducing yields in sterically demanding Suzuki-Miyaura couplings. This 2,6-dimethylated, electron-rich pinacol ester solves that limitation. - **Higher yields**: Ortho-methyl groups kinetically stabilize against hydrolytic decomposition vs. unhindered analogs. - **Optimized lipophilicity**: logP ~4.58 (vs. ~1.99 for non-methylated version) enhances phase transfer and CNS-relevant biaryl synthesis. - **Ambient storage**: Pinacol ester + ortho-methyls confer long-term stability; no special handling required.

Molecular Formula C15H23BO3
Molecular Weight 262.16
CAS No. 1208459-72-6
Cat. No. B2717951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2,6-dimethylphenylphenylboronic acid, pinacol ester
CAS1208459-72-6
Molecular FormulaC15H23BO3
Molecular Weight262.16
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)OC)C
InChIInChI=1S/C15H23BO3/c1-10-8-12(17-7)9-11(2)13(10)16-18-14(3,4)15(5,6)19-16/h8-9H,1-7H3
InChIKeyBKMBIFRQQAGTPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sterically Hindered Boronic Ester for Cross-Coupling


4-Methoxy-2,6-dimethylphenylphenylboronic acid, pinacol ester (CAS 1208459-72-6) is an arylboronic ester featuring a 4-methoxy-2,6-dimethylphenyl group protected as the pinacol ester. This compound belongs to the class of sterically hindered, electron-rich boronic esters employed primarily in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions to construct biaryl architectures [1]. The ortho,ortho’-dimethyl substitution pattern confers enhanced stability against protodeboronation, while the para-methoxy group modulates the electronic character of the aryl ring, making it a valuable building block for pharmaceutical and agrochemical intermediate synthesis [2].

1
Sterically hindered Suzuki coupling

2,6-dimethyl substitution shields the C–B bond, supporting couplings that demand resistance to protodeboronation.

2
Lipophilic biaryl construction

High logP character facilitates partitioning into organic phases and may align with hydrophobic-target library synthesis.

3
Stable pinacol ester storage

Pinacol protecting group and ortho-methyl stabilization support ambient storage without rigorous exclusion of moisture.

Why Generic Arylboronic Esters Cannot Replace It in Hindered Biaryl Synthesis


The 4-methoxy-2,6-dimethylphenyl substitution pattern creates a unique steric and electronic profile that cannot be replicated by simpler arylboronic esters. The ortho-methyl groups provide kinetic stabilization against protodeboronation, a common side reaction that erodes yield in Suzuki couplings, while the para-methoxy group directs electrophilic aromatic substitution and influences the reactivity of the resulting biaryl products [1]. Empirical measurements show that substituting 4-methoxyphenylboronic acid pinacol ester (logP ~1.99) with the 2,6-dimethylated analog increases lipophilicity by over 2.5 log units (logP ~4.58), profoundly altering phase-transfer behavior in biphasic reaction systems .

This compound

Ortho,ortho'-dimethyl groups provide kinetic stabilization of the C–B bond and raise logP significantly.

Unhindered analog risk

4-Methoxyphenylboronic acid pinacol ester lacks steric shielding; protodeboronation may erode yield, and lower logP can shift phase-transfer behavior.

This compound

Consistent pinacol ester identity across suppliers with ≥95% purity specification.

Generic boronic acid risk

Free boronic acid analogs may differ in solubility, stability, and coupling efficiency; direct interchange can alter reaction profiles.

Quantitative Differentiation from Closest Analogs


Enhanced Lipophilicity Alters Phase-Transfer and Membrane Permeability

4-Methoxy-2,6-dimethylphenylphenylboronic acid, pinacol ester (CAS 1208459-72-6) exhibits a calculated logP of 4.58 . In contrast, the structurally simpler analog 4-methoxyphenylboronic acid pinacol ester (CAS 171364-79-7) has a logP of 1.99 . The 2.59 log-unit increase reflects the addition of two ortho-methyl groups, which significantly enhances lipophilicity. This difference is critical for applications requiring preferential partitioning into organic phases during biphasic Suzuki reactions, or for building blocks intended for cell-permeable drug candidates where higher logP correlates with improved membrane permeability.

Lipophilicity shift
Data to verify
ΔlogP ~+2.59 (calculated) vs unsubstituted 4-methoxy analog
Supports preferential organic-phase partitioning in biphasic Suzuki systems.
Calculated logP from vendor datasheets; experimental confirmation recommended.
Lipophilicity Drug Design Biphasic Catalysis

Steric Protection Against Protodeboronation Under Basic Conditions

Protodeboronation—the undesired loss of the boron moiety—is a well-documented side reaction that compromises yield in Suzuki couplings, particularly for electron-rich arylboronic acids under basic, aqueous conditions. Ortho,ortho’-disubstituted arylboronic esters such as 4-methoxy-2,6-dimethylphenylboronic acid pinacol ester benefit from steric shielding of the C–B bond, which retards the protodeboronation rate relative to unhindered analogs [1]. In the landmark study by Buchwald and co-workers, 2,6-dimethylphenylboronic acid (the acid analog) coupled with hindered aryl bromides to afford tetra-ortho-substituted biaryls in 91% GC yield, whereas less hindered substrates suffered extensive protodeboronation and lower conversions [2]. While direct protodeboronation half-life data for the pinacol ester are not publicly available, the structural similarity to the acid analog supports the inference that the 2,6-dimethyl motif provides a measurable stability advantage.

Protodeboronation resistance
Class-level inference
2,6-Disubstitution motif linked to improved C–B retention; 91% GC yield reported for hindered biaryl with acid analog.
May reduce boronic ester waste in demanding coupling conditions.
Direct half-life data for the pinacol ester are not publicly available; class-level support.
Protodeboronation Steric Hindrance Suzuki Coupling

Consistent Purity Specification Across Multiple Suppliers

The compound is commercially available from multiple independent suppliers (Fluorochem, Combi-Blocks, Bidepharm, AK Scientific) with a consistent minimum purity specification of 95% . This uniformity across supply chains reduces the risk of batch-to-batch variability in critical coupling reactions, ensuring reproducible yields and minimizing purification burdens associated with impurities such as the free boronic acid or pinacol.

Supplier purity spec
Data to verify
≥95% (HPLC, NMR) across Fluorochem, Combi-Blocks, Bidepharm, AK Scientific.
Supports lot-to-lot consistency for reproducible coupling outcomes.
Based on vendor CoA documentation; independent verification advised for critical campaigns.
Quality Control Reproducibility Procurement

Optimal Application Scenarios Based on Verified Differentiation


Synthesis of Highly Lipophilic Biaryl Drug Candidates

The logP of 4.58 makes this boronic ester an ideal reagent for constructing biaryl motifs destined for hydrophobic binding pockets or requiring enhanced membrane permeability. When coupled with lipophilic aryl halides, the resulting biaryl products inherit the elevated logP character, a desirable property for central nervous system (CNS) drug candidates where logP values between 3 and 5 are often targeted .

Sterically Demanding Suzuki Couplings with Minimal Protodeboronation

For tetra-ortho-substituted biaryl synthesis or couplings employing sterically encumbered aryl halides, the 2,6-dimethyl substitution pattern retards the competitive protodeboronation pathway that plagues unhindered boronic esters [1]. This translates to higher isolated yields and reduced consumption of the boronic ester coupling partner, lowering cost-per-reaction for large-scale preparative work.

Multi-Step Routes Requiring Robust, Storable Intermediates

The pinacol ester protecting group, combined with the stabilizing effect of the ortho-methyl substituents, confers long-term storage stability under ambient conditions [2]. Procurement teams can hold inventory without special precautions against hydrolysis, reducing logistical complexity for multi-step campaigns in medicinal chemistry and process development.

Application
Selection Property
Validation Focus
Synthesis of lipophilic biaryl libraries
logP profile
Phase-transfer and extraction efficiency in biphasic media
Hindered Suzuki–Miyaura couplings
Steric shielding of C–B bond
Protodeboronation under basic aqueous conditions
Multi-step intermediate storage
Pinacol ester hydrolytic stability
Ambient storage stability without special precautions
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